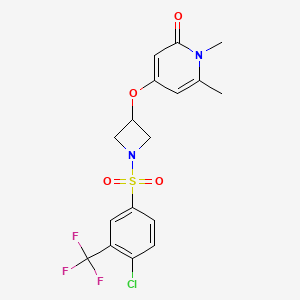

4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

The compound 4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a sulfonylazetidine moiety linked via an ether bond to the 4-position of the pyridinone core. Key structural attributes include:

- 1,6-Dimethyl groups on the pyridinone ring, which may enhance metabolic stability.

- A strained azetidine ring, which could influence conformational rigidity and bioavailability.

While specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs (e.g., sulfonamide, trifluoromethyl) are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

4-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O4S/c1-10-5-11(6-16(24)22(10)2)27-12-8-23(9-12)28(25,26)13-3-4-15(18)14(7-13)17(19,20)21/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNCVRXOUYMKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

: Yang, M.-X., Chen, L.-J., Ye, Y.-Z., Lin, X.-Y., & Lin, S. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(14), 4877–4885. Link

: Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway. This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions. Link

: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine is mainly used in organic synthesis and chemical pharmaceutical research and development processes. Link

Biological Activity

The compound 4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and analgesic effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C19H18ClF3N2O3S

- Molecular Weight : 446.87 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 4.85 |

Research indicates that compounds similar to This compound exhibit significant interactions with various biological pathways:

- c-KIT Kinase Inhibition : This compound has been identified as a potent inhibitor of c-KIT kinase, which is crucial in several cancers, including gastrointestinal stromal tumors (GISTs). It demonstrates efficacy against both wild-type and drug-resistant mutant forms of c-KIT, highlighting its potential as a therapeutic agent in oncology .

- Analgesic Effects : Related compounds have shown analgesic properties by interacting with pain receptors and pathways. They may modulate peripheral and central pain mechanisms independent of opioids .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests:

- Good Bioavailability : Exhibiting favorable absorption and distribution characteristics across different species.

- In Vivo Efficacy : Demonstrated antitumor efficacy in animal models, particularly those resistant to conventional therapies .

Study on c-KIT Inhibition

A pivotal study evaluated the effects of a structurally related compound on c-KIT activity. The findings revealed:

- Potency : Single-digit nanomolar potency against c-KIT wt and various mutants.

- In Vivo Efficacy : Significant tumor reduction in mouse models harboring c-KIT mutations resistant to imatinib .

Analgesic Activity Assessment

In a separate investigation, the analgesic properties of related sulfonamide derivatives were assessed:

- Mechanism : These compounds were found to depress pain signals through non-opioid pathways.

- Clinical Relevance : Potential applications in managing chronic pain conditions without the side effects associated with opioid use .

Comparison with Similar Compounds

The biological activity of This compound can be compared with other sulfonamide derivatives:

| Compound Name | Target Activity | Potency | Notes |

|---|---|---|---|

| Compound A | c-KIT Inhibitor | Single-digit nM | Effective against mutants |

| Compound B | Analgesic | Moderate | Opioid-independent pathway |

| Compound C | Antitumor | High | Broad spectrum efficacy |

Comparison with Similar Compounds

Key Observations :

- The target’s sulfonylazetidine-oxy group introduces greater steric bulk and complexity compared to analogs like 4p and 6, which may reduce synthetic yields (e.g., 19–23% for simpler analogs) .

Physicochemical and Pharmacological Properties

Electronic Effects:

- The chloro-trifluoromethylphenyl group in the target compound enhances electron-withdrawing effects, likely increasing electrophilicity compared to heptafluoropropyl (4p) or trifluoromethyl (6) substituents .

Toxicity and Pharmacokinetics

- Compound 4p showed moderate toxicity in Sprague–Dawley rats, while 6 exhibited favorable safety profiles . The target’s sulfonamide moiety may introduce hepatotoxicity risks, common in sulfonamide-containing drugs.

- The azetidine ring could enhance metabolic stability compared to dihydropyridinones (e.g., Apixaban impurity), which are prone to oxidation .

Q & A

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Methodology :

- Process optimization : Use flow chemistry for sulfonylation steps to enhance heat transfer and reduce side reactions .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.